L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine
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Overview
Description
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of several amino acids, each contributing to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can facilitate the substitution of amino acid residues.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties, such as increased stability or altered biological activity.
Scientific Research Applications
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-lysyl-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine: Lacks the diaminomethylidene group, which may alter its properties.
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-alanine: Substitutes cysteine with alanine, affecting its reactivity and function.
Uniqueness
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This group can influence the peptide’s binding affinity, stability, and overall biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
650610-30-3 |
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Molecular Formula |
C39H67N11O9S |
Molecular Weight |
866.1 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C39H67N11O9S/c1-22(2)17-28(35(55)47-29(18-23(3)4)36(56)50-31(21-60)38(58)59)48-37(57)30(20-51)49-34(54)27(14-10-16-44-39(42)43)46-33(53)26(13-8-9-15-40)45-32(52)25(41)19-24-11-6-5-7-12-24/h5-7,11-12,22-23,25-31,51,60H,8-10,13-21,40-41H2,1-4H3,(H,45,52)(H,46,53)(H,47,55)(H,48,57)(H,49,54)(H,50,56)(H,58,59)(H4,42,43,44)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
QDRVYQXTLPOANT-XIJWKTHWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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